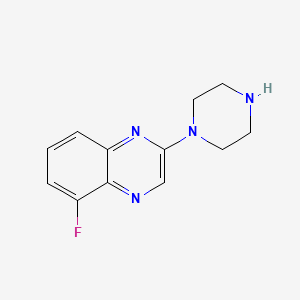
5-Fluoro-2-(piperazin-1-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(piperazin-1-yl)quinoxaline is a useful research compound. Its molecular formula is C12H13FN4 and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
5-Fluoro-2-(piperazin-1-yl)quinoxaline and its derivatives have shown promising antiviral activities, particularly against respiratory viruses such as influenza and coronaviruses.
Case Studies
A study highlighted the synthesis of various quinoxaline derivatives, including this compound, which showed significant inhibitory effects against influenza A virus strains, including H1N1. The compound exhibited an IC50 value of 0.2164 μM, indicating potent antiviral activity with minimal cytotoxic effects .
| Compound | Target Virus | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| This compound | H1N1 | 0.2164 | 315578.68 | High |
Anticancer Applications
The anticancer properties of this compound have been extensively studied, revealing its potential as a therapeutic agent against various cancer cell lines.
Case Studies
Research has demonstrated that this compound exhibits significant anticancer activity against human liver cancer cell lines (Hep G2), with an IC50 value comparable to established chemotherapeutic agents . Another study reported that specific derivatives showed high hypoxia selectivity and antiproliferative potency against both wild-type and drug-resistant tumor cell lines .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Hep G2 | 10.27 | Apoptosis induction |
| Quinoxaline Derivative X | Drug-resistant cells | 5.00 | VEGFR inhibition |
Synthetic Routes
The synthesis of this compound involves various methodologies that enhance its pharmacological properties while maintaining efficiency.
Synthetic Methods
Recent advancements in synthetic techniques include green chemistry approaches that utilize eco-friendly solvents and catalysts to produce quinoxalines with reduced environmental impact . Techniques such as one-pot multicomponent reactions and Mannich reactions have been successfully employed to synthesize this compound efficiently.
Eigenschaften
CAS-Nummer |
55686-71-0 |
|---|---|
Molekularformel |
C12H13FN4 |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
5-fluoro-2-piperazin-1-ylquinoxaline |
InChI |
InChI=1S/C12H13FN4/c13-9-2-1-3-10-12(9)15-8-11(16-10)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |
InChI-Schlüssel |
CTGIFZVUWYHKBU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CN=C3C(=N2)C=CC=C3F |
Kanonische SMILES |
C1CN(CCN1)C2=CN=C3C(=N2)C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















